molecular formula C11H18N2O2 B15252762 3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid

3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15252762
M. Wt: 210.27 g/mol
InChI Key: VYFNTZRQUDRZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a propanoic acid group attached to a pyrazole ring substituted with diethyl and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsThe use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

3-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of diethyl and methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,5-diethyl-1-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C11H18N2O2/c1-4-9-8(6-7-11(14)15)10(5-2)13(3)12-9/h4-7H2,1-3H3,(H,14,15)

InChI Key

VYFNTZRQUDRZMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C)CC)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.